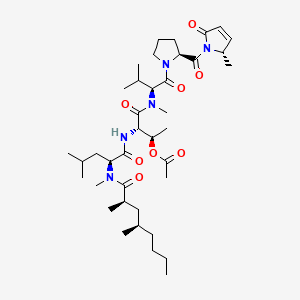

![molecular formula C22H21F2N5O3S B11931912 N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide](/img/structure/B11931912.png)

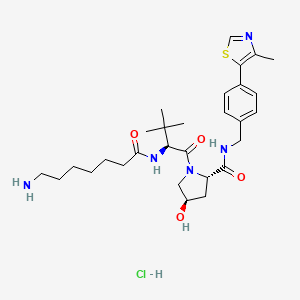

N-{3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl}-5-[(prop-2-yn-1-yl)oxy]pyrazine-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

AM-6494 is a potent and orally efficacious inhibitor of β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is an aspartyl protease that plays a crucial role in the production of amyloid β (Aβ) in the brain, which is a key factor in the development of Alzheimer’s disease . AM-6494 has been extensively studied for its potential therapeutic applications in treating Alzheimer’s disease due to its high selectivity and efficacy .

Méthodes De Préparation

The synthesis of AM-6494 involves the development of a series of cyclopropylthiazines. The lead optimization process led to the identification of AM-6494, which demonstrated a high biochemical IC50 BACE2/BACE1 ratio . The synthetic route includes the preparation of inhibitor-bound BACE1 crystals by soaking apo crystals in a mother liquor solution supplemented with 1 mM of AM-6494 for 5 hours at room temperature . The crystals are then transferred into a cryo solution consisting of 25% (w/v) PEG 5000 MME, 0.1 M sodium citrate (pH 6.6), 0.2 M ammonium iodide, and 20% (v/v) glycerol before being flash-frozen in liquid nitrogen .

Analyse Des Réactions Chimiques

AM-6494 undergoes various chemical reactions, including inhibition of BACE1. The compound’s high inhibitory potency is attributed to its effective binding mechanism at the BACE1 active site . Common reagents and conditions used in these reactions include van der Waals interactions and the catalytic Asp32/228 dyad, along with critical residues such as Tyr14, Leu30, Tyr71, and Gly230 . The major products formed from these reactions are the reduced levels of amyloid β (Aβ) in the brain .

Applications De Recherche Scientifique

AM-6494 has significant scientific research applications, particularly in the field of Alzheimer’s disease treatment. It has demonstrated robust and sustained reduction of cerebrospinal fluid and brain Aβ40 levels in rat and monkey pharmacodynamic models . Additionally, AM-6494 has been advanced to preclinical development due to its compelling data package . The compound’s high selectivity and efficacy make it a promising candidate for further research in neurodegenerative diseases .

Mécanisme D'action

The mechanism of action of AM-6494 involves the inhibition of BACE1, which is responsible for the production of amyloid β (Aβ) in the brain . The compound binds effectively to the BACE1 active site, leading to the closure of the β-hairpin flap covering the active site . This effective flap closure explains the higher inhibitory power of AM-6494 compared to other inhibitors . The molecular targets involved include the catalytic Asp32/228 dyad and critical residues such as Tyr14, Leu30, Tyr71, and Gly230 .

Comparaison Avec Des Composés Similaires

AM-6494 is unique in its high selectivity and efficacy as a BACE1 inhibitor. Similar compounds include umibecestat (CNP-520), which also targets BACE1 but demonstrates lower binding affinity and less effective flap closure at the active site . Other similar compounds include verubecestat (MK-8931) and lanabecestat (AZD3293), which have been studied for their potential in treating Alzheimer’s disease . AM-6494’s high inhibitory potency and lack of adverse effects, such as skin/fur color change, make it a standout candidate for further research .

Propriétés

Formule moléculaire |

C22H21F2N5O3S |

|---|---|

Poids moléculaire |

473.5 g/mol |

Nom IUPAC |

N-[3-[(1S,5S,6S)-3-amino-1-(methoxymethyl)-5-methyl-2-thia-4-azabicyclo[4.1.0]hept-3-en-5-yl]-4,5-difluorophenyl]-5-prop-2-ynoxypyrazine-2-carboxamide |

InChI |

InChI=1S/C22H21F2N5O3S/c1-4-5-32-17-10-26-15(9-27-17)19(30)28-12-6-13(18(24)14(23)7-12)21(2)16-8-22(16,11-31-3)33-20(25)29-21/h1,6-7,9-10,16H,5,8,11H2,2-3H3,(H2,25,29)(H,28,30)/t16-,21+,22+/m0/s1 |

Clé InChI |

IPUJINDWAGRAHN-KNXBSLHKSA-N |

SMILES isomérique |

C[C@]1([C@@H]2C[C@@]2(SC(=N1)N)COC)C3=C(C(=CC(=C3)NC(=O)C4=CN=C(C=N4)OCC#C)F)F |

SMILES canonique |

CC1(C2CC2(SC(=N1)N)COC)C3=C(C(=CC(=C3)NC(=O)C4=CN=C(C=N4)OCC#C)F)F |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

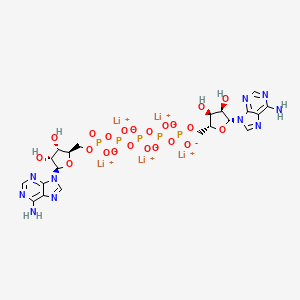

![(1R,3'S,6R,7R,17R)-7-hydroxy-3',6,7-trimethyl-14-oxidospiro[2,9-dioxa-14-azoniatricyclo[9.5.1.014,17]heptadec-11-ene-4,2'-oxirane]-3,8-dione](/img/structure/B11931832.png)

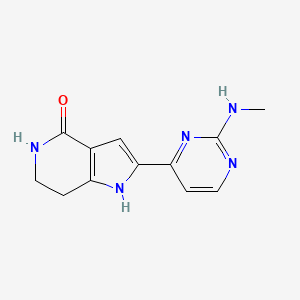

![7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-8-cyano-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B11931842.png)

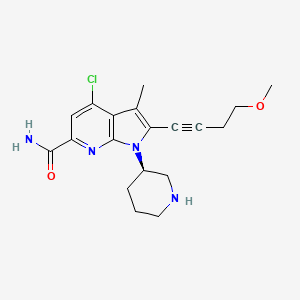

![(2S)-2-[5-[3-chloro-2-methyl-4-[2-(4-methylpiperazin-1-yl)ethoxy]phenyl]-6-(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]oxy-3-[2-[[2-(2-methoxyphenyl)pyrimidin-4-yl]methoxy]phenyl]propanoic acid](/img/structure/B11931854.png)

![3-cyclopropyl-N-(diaminomethylidene)-3-[[4-(diaminomethylideneamino)-6-[[4-[[2-[5-(4-fluorophenyl)tetrazol-2-yl]acetyl]amino]cyclohexyl]amino]-1,3,5-triazin-2-yl]amino]propanamide](/img/structure/B11931902.png)

![5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxy-4-methyloct-1-en-6-ynyl]-3,3a,4,5,6,6a-hexahydro-1H-pentalen-2-ylidene]pentanoic acid](/img/structure/B11931916.png)